

An In-depth Technical Guide to Amino-PEG5-amine: Synonyms and Nomenclature

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Compound of Interest

Compound Name: Amino-PEG5-amine

Cat. No.: B1665983

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, nomenclature, and key chemical data for **Amino-PEG5-amine**, a versatile homobifunctional linker widely utilized in biomedical research and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Nomenclature and Identification

Amino-PEG5-amine is a polyethylene glycol (PEG) derivative characterized by a chain of five ethylene glycol units flanked by primary amine groups at both termini. This structure imparts hydrophilicity and flexibility, making it an ideal linker for a variety of applications.^[1] The definitive identification of this compound is established through its IUPAC name and CAS registry number.

Identifier	Value
IUPAC Name	3,6,9,12,15-pentaoxaheptadecane-1,17-diamine ^{[2][3]}
CAS Number	72236-26-1 ^[4]

Synonyms and Alternative Nomenclature

In scientific literature and commercial catalogs, **Amino-PEG5-amine** is referred to by a variety of synonyms and alternative names. Understanding these different nomenclatures is crucial for efficient literature searches and product sourcing.

Category	Synonym/Nomenclature
Common Abbreviations	Amino-PEG5-Amine, NH2-PEG5-NH2[5]
Structural Representations	H2N-PEG5-CH2CH2NH2[5]
Systematic Names	1,17-Diamino-3,6,9,12,15-pentaoxaheptadecane[5]
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine[5]	
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[5]	
1,17-diamino-3,6,9,12,15-pentaoxahptadecane[5]	
1, ω ,17- ω -Diamino- ω -3, ω ,6, ω ,9, ω ,12, ω ,15- ω -pentaoxaheptadecane[5]	
2-[2-(2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy)ethoxy]ethylamine[5]	

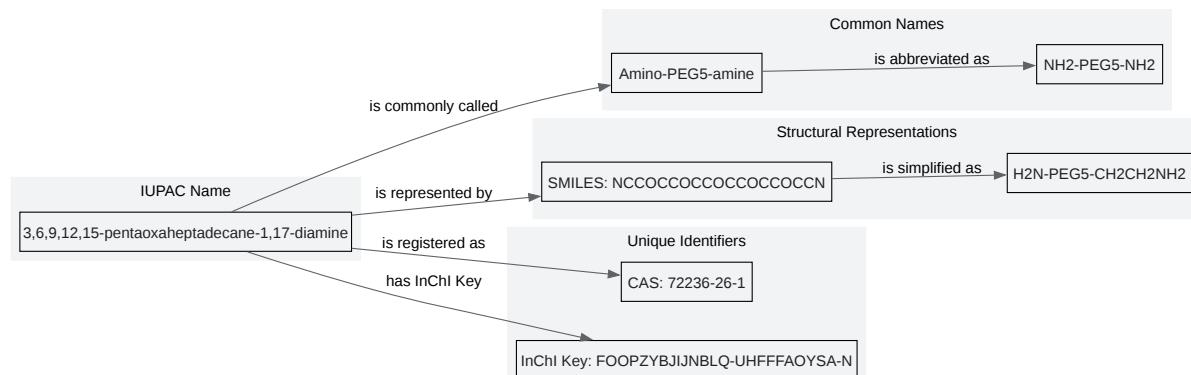
Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of **Amino-PEG5-amine** is provided below. This data is essential for experimental design, including reaction stoichiometry calculations and analytical characterization.

Property	Value
Molecular Formula	C12H28N2O5[4]
Molecular Weight	280.36 g/mol [5]
Exact Mass	280.1998 u[2]
Appearance	Colorless to light yellow liquid[6]
Purity	Typically >95% or >98%[2][4]
Solubility	Soluble in DMSO[2]
Storage Conditions	Store at -20°C, protected from light[4]
SMILES Code	NCCOCCOCCOCCOCCOCCN[2]
InChI Key	FOOPZYBJIJNBLQ-UHFFFAOYSA-N[2]

Logical Relationships in Nomenclature

The various names and identifiers for **Amino-PEG5-amine** are interconnected based on chemical naming conventions and structural representations. The following diagram illustrates these relationships.

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Nomenclature and Identifier Relationships for **Amino-PEG5-amine**.

Experimental Protocols

Amino-PEG5-amine is a versatile building block in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).^[6] Its terminal primary amines readily react with various functional groups, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.

General Protocol for Amide Coupling with a Carboxylic Acid

This protocol outlines the general steps for conjugating **Amino-PEG5-amine** to a molecule containing a carboxylic acid moiety using a carbodiimide coupling agent such as EDC (1-ethyl-

3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- **Amino-PEG5-amine**
- Carboxylic acid-containing molecule
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., MES buffer at pH 4.5-6.0 for EDC activation)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
- Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents, if used) to the solution. Allow the activation to proceed for 15-30 minutes at room temperature.
- In a separate vial, dissolve **Amino-PEG5-amine** (1.0-1.2 equivalents) in the reaction buffer.
- Add the **Amino-PEG5-amine** solution to the activated carboxylic acid solution.
- Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.[\[7\]](#)
- Once the reaction is complete, quench any unreacted activated esters by adding a quenching solution.
- Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC or silica gel chromatography.

General Protocol for Reaction with an NHS Ester

This protocol describes the direct reaction of **Amino-PEG5-amine** with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

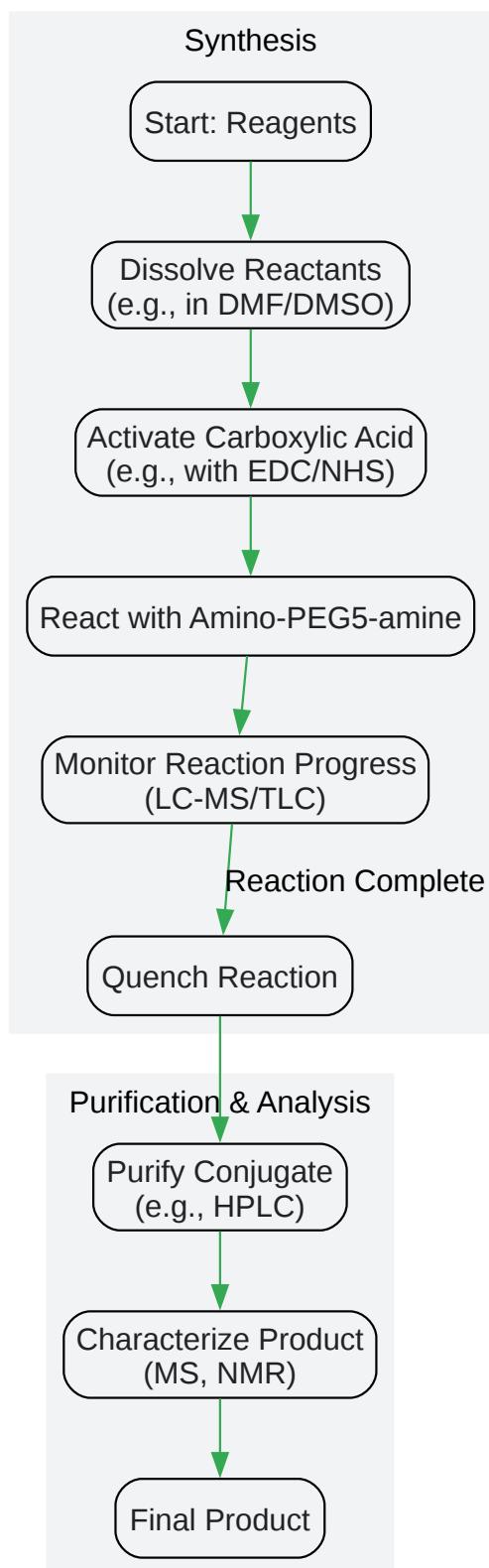
- **Amino-PEG5-amine**
- NHS ester-functionalized molecule
- Anhydrous DMF or DMSO
- Reaction buffer (e.g., PBS or bicarbonate buffer at pH 7.2-8.5)
- Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)

Procedure:

- Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
- Dissolve **Amino-PEG5-amine** (1.0-2.0 equivalents) in the reaction buffer.
- Add the NHS ester solution to the **Amino-PEG5-amine** solution with gentle stirring.
- Allow the reaction to proceed at room temperature for 30 minutes to 4 hours. The reaction progress can be monitored by LC-MS or TLC.
- Purify the conjugate to remove unreacted starting materials and byproducts using a suitable method based on the properties of the conjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bioconjugate using **Amino-PEG5-amine**.



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A typical workflow for bioconjugation using **Amino-PEG5-amine**.

Applications in Research and Drug Development

Amino-PEG5-amine is a valuable tool in various research and development areas due to its ability to link different molecular entities while enhancing solubility and providing a flexible spacer.

- PROTACs: It is frequently used as a linker in the synthesis of PROTACs, connecting a target protein binder to an E3 ligase ligand.[8]
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting ability of the antibody to deliver the drug specifically to cancer cells.
- Bioconjugation: It facilitates the labeling of proteins, peptides, and other biomolecules with tags, dyes, or other functional moieties.[5]
- Surface Modification: **Amino-PEG5-amine** can be used to functionalize surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide handles for further modification.[5]

This technical guide provides a foundational understanding of **Amino-PEG5-amine**. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult relevant literature for detailed experimental conditions tailored to their specific needs.

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